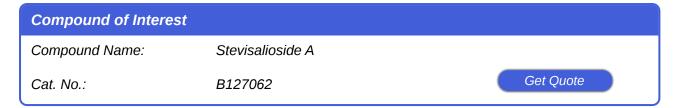


# Biosynthesis pathway of steviol glycosides in Stevia rebaudiana

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An In-depth Technical Guide to the Biosynthesis Pathway of Steviol Glycosides in Stevia rebaudiana

### Introduction

Stevia rebaudiana Bertoni, a perennial herb of the Asteraceae family, is renowned for its leaves which produce a unique class of secondary metabolites known as steviol glycosides (SGs).[1] [2][3] These compounds are tetracyclic diterpenoid glycosides, characterized by a central steviol backbone to which various sugar moieties are attached.[4] SGs are esteemed for their intense sweetness, which can be 30 to 320 times greater than that of sucrose, while being non-caloric and non-mutagenic.[4][5] The two principal SGs found in the leaves are stevioside and rebaudioside A.[1][2][3] The biosynthesis of these complex molecules is a multi-step enzymatic process that occurs across different subcellular compartments, beginning in the plastids and concluding with storage in the vacuoles.[4][5] This guide provides a detailed examination of this pathway, intended for researchers and professionals in biochemistry, plant science, and drug development.

## **The Core Biosynthesis Pathway**

The synthesis of SGs is a complex, 16-step enzymatic process that originates from primary metabolites.[3] It can be broadly divided into three major stages: the formation of isoprenoid precursors via the methylerythritol-4-phosphate (MEP) pathway in the plastids, the synthesis and modification of the diterpene skeleton in the endoplasmic reticulum, and the final glycosylation steps in the cytosol.[4][6]



# Upstream MEP Pathway: Synthesis of Isoprenoid Precursors

The journey begins in the chloroplasts with the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from pyruvate and glyceraldehyde 3-phosphate. [4][5][7] This pathway involves seven key enzymatic reactions.[3][6] The enzymes DXS and DXR are considered important and potentially rate-limiting steps in the MEP pathway.[6]



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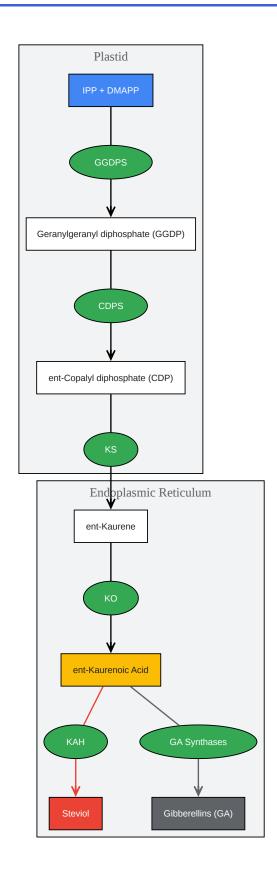
Diagram 1: The MEP pathway for IPP and DMAPP synthesis in plastids.

## **Diterpenoid Backbone Synthesis and Modification**

IPP and DMAPP are condensed to form the 20-carbon precursor geranylgeranyl diphosphate (GGDP), the building block for all diterpenoids.[8] The pathway then proceeds through two cyclization steps catalyzed by ent-copalyl diphosphate synthase (CDPS) and ent-kaurene synthase (KS) to produce ent-kaurene.[8][9] This part of the pathway is shared with the biosynthesis of gibberellins (GA), a class of plant hormones.[1][3][10]

The intermediate ent-kaurene is transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidations by cytochrome P450 monooxygenases.[4] First, ent-kaurene oxidase (KO) converts it to ent-kaurenoic acid.[4][8] At this point, the pathway diverges. For GA synthesis, ent-kaurenoic acid is hydroxylated at the C7 position. For SG synthesis, the enzyme ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates the molecule at the C13 position to produce steviol.[1][3][8] This is considered the first committed step of the SG biosynthesis pathway.[1][3][10]





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Diagram 2: Synthesis of the steviol backbone and divergence from the GA pathway.



## **Cytosolic Glycosylation**

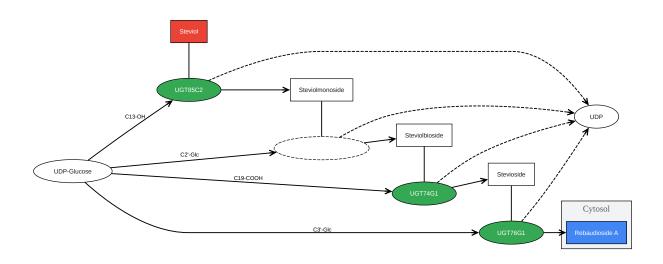
The final stage involves a series of glycosylation reactions in the cytosol, where UDP-dependent glycosyltransferases (UGTs) sequentially add glucose units to the steviol aglycone. [4][8] These enzymes transfer a sugar residue from an activated donor, typically UDP-glucose, to the acceptor molecule.[8]

The process for forming stevioside and rebaudioside A is as follows:

- UGT85C2 initiates the process by adding a glucose molecule to the C13-hydroxyl group of steviol, forming steviolmonoside.[9][11] This is considered a key regulatory step.[8]
- An uncharacterized UGT then adds a second glucose to the C13-glucose of steviolmonoside, resulting in steviolbioside.[1][3]
- UGT74G1 adds a glucose molecule to the C19-carboxyl group of steviolbioside to produce stevioside.[1][3][9]
- UGT76G1 catalyzes the final step, adding a third glucose to the C13-bound glucose of stevioside, converting it to rebaudioside A.[1][3][9][12]

The resulting SGs are then transported and stored in the cell's vacuole.[4][5]





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Diagram 3: Cytosolic glycosylation of steviol to produce major steviol glycosides.

## **Data Presentation**

## **Table 1: Key Enzymes in Steviol Glycoside Biosynthesis**



Enzyme Abbreviation	Full Name	Step Catalyzed	Subcellular Location
DXS	1-deoxy-D-xylulose-5- phosphate synthase	Pyruvate + G3P → DXP	Plastid
DXR	DXP reductoisomerase	DXP → MEP	Plastid
CDPS	ent-copalyl diphosphate synthase	GGDP → ent-copalyl diphosphate	Plastid
KS	ent-kaurene synthase	ent-copalyl diphosphate → ent- kaurene	Plastid
КО	ent-kaurene oxidase	ent-kaurene → ent- kaurenoic acid	Endoplasmic Reticulum
КАН	ent-kaurenoic acid 13- hydroxylase	ent-kaurenoic acid → Steviol	Endoplasmic Reticulum
UGT85C2	UDP- glycosyltransferase 85C2	Steviol → Steviolmonoside	Cytosol
UGT74G1	UDP- glycosyltransferase 74G1	Steviolbioside → Stevioside	Cytosol
UGT76G1	UDP- glycosyltransferase 76G1	Stevioside → Rebaudioside A	Cytosol

(Data compiled from multiple sources, including[1],[4],[9],[6],[13])

# Table 2: Typical Concentration of Major Steviol Glycosides in Stevia rebaudiana Leaves



Steviol Glycoside	Concentration (% of Dry Leaf Weight)	Relative Sweetness to Sucrose	Taste Profile
Stevioside	5 - 10%	~200-300x	Sweet with a slight bitterness/aftertaste
Rebaudioside A	2 - 4%	~200-300x	Sweeter, less bitter than stevioside
Rebaudioside C	1 - 2%	-	-
Dulcoside A	0.5 - 1%	-	-
Rebaudioside M	< 0.1%	High	Significantly less bitter, sugar-like taste

(Data compiled from sources[14],[8])

**Table 3: Molecular Docking Affinities of Key Enzymes** 

with Pathway Substrates

Enzyme	Ligand	Interaction Affinity (kcal mol <sup>-1</sup> )
КАН	Steviol	-9.23
KAH	Steviolmonoside	-9.07
КАН	ent-Kaurenoic Acid	-8.07

(Data from in silico analysis presented in[15])

# **Experimental Protocols**

# Protocol 1: Quantification of Biosynthesis Gene Transcripts by qRT-PCR

This protocol provides a method for quantifying the expression levels of genes involved in the SG biosynthesis pathway.[16]



#### • RNA Extraction:

- Harvest fresh leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.
- Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
- Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on a 1% agarose gel to check for intact rRNA bands.

#### cDNA Synthesis:

- Treat 1-2 μg of total RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random hexamer primers according to the manufacturer's protocol.
- Quantitative Real-Time PCR (qRT-PCR):
  - Design gene-specific primers for the target genes (e.g., SrDXS, SrKAH, SrUGT76G1) and a reference gene (e.g., Actin) using primer design software. Primers should amplify a product of 100-200 bp.
  - Prepare the qRT-PCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 μM), diluted cDNA template, and nucleasefree water.
  - Perform the reaction in a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
  - Include a melt curve analysis at the end to verify the specificity of the amplified product.
  - Calculate the relative gene expression using the 2- $\Delta\Delta$ Ct method, normalizing the expression of target genes to the reference gene.



### **Protocol 2: In Vitro UGT Enzyme Activity Assay**

This protocol outlines a method to measure the activity of UGTs, such as UGT76G1, in converting one SG to another.[17][18]

#### Protein Extraction:

- Homogenize fresh or frozen Stevia leaf tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the crude protein extract. (Optional: The target UGT can be purified using affinity chromatography if an antibody or tag is available).
- Determine the protein concentration using a Bradford or BCA assay.

#### Enzyme Reaction:

- Set up the reaction mixture in a microcentrifuge tube containing: reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), acceptor substrate (e.g., 1 mM Stevioside),
  UDP-glucose (e.g., 2 mM), and the protein extract (10-50 μg).
- Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
- Stop the reaction by adding an equal volume of methanol or by boiling.

#### Product Analysis:

- Centrifuge the stopped reaction to pellet precipitated protein.
- Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) as described in Protocol 3.
- Identify and quantify the product (e.g., Rebaudioside A) by comparing its retention time and peak area to an authentic standard.



 Enzyme activity can be expressed as the amount of product formed per unit time per mg of protein.

# Protocol 3: Extraction and Quantification of Steviol Glycosides by HPLC

This protocol describes a standard method for analyzing the SG content in Stevia leaves.[19] [20]

- Sample Preparation and Extraction:
  - Dry Stevia leaves at 40-60°C until a constant weight is achieved.
  - Grind the dried leaves into a fine powder.
  - Weigh approximately 100 mg of the powder into a tube.
  - Add a known volume (e.g., 10 mL) of an extraction solvent, typically a water/acetonitrile or water/methanol mixture.
  - Extract the SGs by sonicating for 30 minutes or refluxing at 60-70°C for 1 hour.
  - Allow the mixture to cool, then centrifuge to pellet the solid material.
  - Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- HPLC Analysis:
  - System: An HPLC system equipped with a UV detector.
  - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6). A common isocratic ratio is 32:68 acetonitrile:buffer.[19]
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detection at 210 nm.[19]



- Injection Volume: 5-20 μL.
- Column Temperature: 40°C or 60°C for optimal separation.[19]
- Quantification:
  - Prepare a series of standard solutions of known concentrations for each SG to be quantified (e.g., stevioside, rebaudioside A).
  - Inject the standards to generate a calibration curve of peak area versus concentration.
  - Inject the prepared sample extracts.
  - Identify the SG peaks in the sample chromatogram based on their retention times compared to the standards.
  - Quantify the concentration of each SG in the extract using the calibration curve. Calculate the final content as a percentage of the initial dry leaf weight.

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